molecular formula C10H7Na2O4P B1329434 Disodium naphthyl phosphate CAS No. 2183-17-7

Disodium naphthyl phosphate

Cat. No. B1329434
CAS RN: 2183-17-7
M. Wt: 268.11 g/mol
InChI Key: QYURIFWAOPAPAJ-UHFFFAOYSA-L
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Description

Disodium naphthyl phosphate is a derivative of naphthalene, which is a well-known structure in organic chemistry due to its planar aromatic characteristics. Although the specific compound "disodium naphthyl phosphate" is not directly described in the provided papers, related compounds and their properties can give us insights into its chemical behavior. For instance, sodium 1-naphthyl phosphate has been used as a high-quality substrate for measuring the activity of enzymes such as human prostatic acid phosphatase . This suggests that disodium naphthyl phosphate could potentially serve as a substrate in similar enzymatic assays.

Synthesis Analysis

The synthesis of related naphthalene compounds involves multi-step reactions with specific conditions to ensure high yield and purity. For example, the synthesis of 1,8-di(phosphinyl)naphthalene, a compound with two phosphorus atoms attached to a naphthalene ring, was reported to have a high yield . The synthesis of 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate), a potential anti-tumor drug, involved a 5-stage synthesis with an overall radiochemical efficiency of 28-32% . These examples indicate that the synthesis of disodium naphthyl phosphate would likely require careful optimization to achieve the desired product with high efficiency.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex. For instance, 1,8-di(phosphinyl)naphthalene has a planar naphthalene skeleton with two -PH2 groups in a transoid conformation . This planarity is a common feature in naphthalene derivatives and is crucial for their reactivity and interaction with other molecules. The absence of intra- or intermolecular hydrogen bonding in this compound, despite the proximity of the phosphorus atoms, is a notable characteristic that could influence the behavior of disodium naphthyl phosphate as well .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The thermal decomposition of 1,8-di(phosphinyl)naphthalene leads to intramolecular dehydrogenative P-P coupling . Protonation of this compound results in the formation of monophosphonium salts, which do not exhibit P-H...P hydrogen bonding, unlike their amino analogues . This suggests that disodium naphthyl phosphate may also undergo specific reactions that lead to the formation of unique structures or salts, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the planar structure of 1,8-di(phosphinyl)naphthalene contributes to its ability to form loose dimers in the crystal . The absence of hydrogen bonding in certain naphthalene derivatives can affect their solubility and interaction with other molecules . The specifications for sodium 1-naphthyl phosphate, such as content, purity, and catalytic activity, are critical for its application as an enzymatic substrate . These properties would be important considerations for the use of disodium naphthyl phosphate in various applications.

Scientific Research Applications

Radiotherapeutic Drug Development

Disodium naphthyl phosphate derivatives have been explored in the development of endoradiotherapeutic drugs. For example, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate) was prepared as a potential drug for metastatic malignant disease. This compound involved introducing Astatine-211 into the aromatic ring of 2-methyl-1,4-naphthoquinone, aiming to create an efficient radiochemical treatment for cancer (Brown, 1982).

Cancer Treatment Research

Another notable area of application is in cancer treatment. Tritiated derivatives of 2-methyl-1, 4-naphthaquinol bis (disodium phosphate), such as 2-methyl-6-tritio-1,4-naphthaquinol bis (disodium phosphate), have been synthesized for this purpose. These compounds have been subject to laboratory and clinical investigations as new forms of treatment for human malignancies, suggesting potential in cancer therapy (Andrews et al., 1962).

Heavy Metal Remediation

Disodium zirconium phosphate, a related compound, has been synthesized and investigated for its ion exchange properties, particularly for the remediation of heavy-metal-contaminated wastewater. This application demonstrates the compound's potential in environmental science and pollution control (Cheng et al., 2019).

Catalysis Research

In the field of catalysis, disodium phosphate has been used to study the conversion of lactic acid to various products. Surface species present on sodium phosphates supported catalysts have been examined, indicating that disodium phosphate plays a significant role in catalytic processes, particularly in the conversion of lactic acid (Gunter et al., 1996).

Safety And Hazards

Disodium naphthyl phosphate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

disodium;naphthalen-1-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P.2Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURIFWAOPAPAJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176241
Record name Disodium naphthyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium naphthyl phosphate

CAS RN

2183-17-7
Record name Disodium naphthyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002183177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium naphthyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium naphthyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Chromý, A Groagová - Analyst, 1970 - pubs.rsc.org
… the mono- or disodium salt, dissolve it in 150 ml of water and titrate the solution with standard 0.1 M solution of sodium hydroxide or hydrochloric acid (for disodium naphthyl phosphate) …
Number of citations: 2 pubs.rsc.org
BK Sur, DW Moss, EJ King - 1962 - journals.sagepub.com
… The Michaelis constant using disodium ~-naphthyl phosphate as substrate has the largest value for the slowest fraction. The Km values for the other two components also show …
Number of citations: 34 journals.sagepub.com
S Hisajima, M Yato, S Boonsermsuk… - V International Sago …, 1994 - actahort.org
… Isozyme of acid phosphatase were located with Fast Garnet GBC diazonium salt and disodium -naphthyl phosphate by modified method of Allen et al. (1963), Isozymes of esterase were …
Number of citations: 3 www.actahort.org
YK Ramchatgoen, K Ishizuka - … 27-29 January …, 1995 - International Society for Horticultural …
Number of citations: 0

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